2-Boc-amino-1-(4-carbamoyl-piperazin-1-yl)-ethanone
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Overview
Description
2-Boc-amino-1-(4-carbamoyl-piperazin-1-yl)-ethanone is a synthetic organic compound that features a piperazine ring substituted with a carbamoyl group and a Boc-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-amino-1-(4-carbamoyl-piperazin-1-yl)-ethanone typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected amino compound.
Formation of the piperazine ring: The protected amino compound is then reacted with a suitable piperazine derivative to introduce the piperazine ring.
Introduction of the carbamoyl group: The piperazine derivative is further reacted with a carbamoylating agent to introduce the carbamoyl group at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Boc-amino-1-(4-carbamoyl-piperazin-1-yl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield deprotected or modified amine derivatives.
Scientific Research Applications
2-Boc-amino-1-(4-carbamoyl-piperazin-1-yl)-ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in medicinal chemistry.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Boc-amino-1-(4-carbamoyl-piperazin-1-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group and the carbamoyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Boc-amino-1-(4-carbamoyl-piperidin-1-yl)-ethanone: Similar structure but with a piperidine ring instead of a piperazine ring.
2-Boc-amino-1-(4-carbamoyl-morpholin-1-yl)-ethanone: Similar structure but with a morpholine ring instead of a piperazine ring.
Uniqueness
2-Boc-amino-1-(4-carbamoyl-piperazin-1-yl)-ethanone is unique due to the presence of both a Boc-protected amino group and a carbamoyl group on a piperazine ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
IUPAC Name |
tert-butyl N-[2-(4-carbamoylpiperazin-1-yl)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O4/c1-12(2,3)20-11(19)14-8-9(17)15-4-6-16(7-5-15)10(13)18/h4-8H2,1-3H3,(H2,13,18)(H,14,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQRFVDFPNPYAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCN(CC1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201138773 |
Source
|
Record name | 1,1-Dimethylethyl N-[2-[4-(aminocarbonyl)-1-piperazinyl]-2-oxoethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201138773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917202-00-7 |
Source
|
Record name | 1,1-Dimethylethyl N-[2-[4-(aminocarbonyl)-1-piperazinyl]-2-oxoethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=917202-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[2-[4-(aminocarbonyl)-1-piperazinyl]-2-oxoethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201138773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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